molecular formula C22H20BrN3O3S B11429224 3-(4-bromophenyl)-8-(2,3-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-(4-bromophenyl)-8-(2,3-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11429224
M. Wt: 486.4 g/mol
InChI Key: JLGXVBTYJWXZMB-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-8-(2,3-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of pyridothiadiazines This compound is characterized by the presence of a bromophenyl group, a dimethoxyphenyl group, and a thiadiazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-8-(2,3-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of 4-bromobenzaldehyde and 2,3-dimethoxybenzaldehyde with a suitable amine. This intermediate is then subjected to cyclization with a thiadiazine precursor under acidic or basic conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of catalysts and specific solvents can enhance the efficiency of the reaction and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-8-(2,3-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-bromophenyl)-8-(2,3-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-8-(2,3-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-bromophenyl)-8-(2,3-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its structural complexity and potential for diverse chemical modifications make it a valuable compound for research and development .

Properties

Molecular Formula

C22H20BrN3O3S

Molecular Weight

486.4 g/mol

IUPAC Name

3-(4-bromophenyl)-8-(2,3-dimethoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C22H20BrN3O3S/c1-28-19-5-3-4-16(21(19)29-2)17-10-20(27)26-12-25(13-30-22(26)18(17)11-24)15-8-6-14(23)7-9-15/h3-9,17H,10,12-13H2,1-2H3

InChI Key

JLGXVBTYJWXZMB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2CC(=O)N3CN(CSC3=C2C#N)C4=CC=C(C=C4)Br

Origin of Product

United States

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